Butyric acid, 4-(benzoyl((cyclopentyl(4,5-dihydro-1H-imidazol-2-yl)amino)methyl)amino)-
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Overview
Description
Butyric acid, 4-(benzoyl((cyclopentyl(4,5-dihydro-1H-imidazol-2-yl)amino)methyl)amino)- is a complex organic compound that features a butyric acid backbone with a benzoyl group and a cyclopentyl-substituted imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyric acid, 4-(benzoyl((cyclopentyl(4,5-dihydro-1H-imidazol-2-yl)amino)methyl)amino)- typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, which can be synthesized through a cyclization reaction involving amido-nitriles and nickel-catalyzed addition to nitriles . The cyclopentyl group is introduced through a substitution reaction, and the benzoyl group is added via a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and substitution steps, as well as the implementation of green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Butyric acid, 4-(benzoyl((cyclopentyl(4,5-dihydro-1H-imidazol-2-yl)amino)methyl)amino)- undergoes various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The cyclopentyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions include N-oxides, benzyl derivatives, and various substituted imidazole compounds.
Scientific Research Applications
Butyric acid, 4-(benzoyl((cyclopentyl(4,5-dihydro-1H-imidazol-2-yl)amino)methyl)amino)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of butyric acid, 4-(benzoyl((cyclopentyl(4,5-dihydro-1H-imidazol-2-yl)amino)methyl)amino)- involves its interaction with molecular targets such as enzymes and receptors. The imidazole moiety can bind to metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with G-protein coupled receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler compound with a similar core structure.
Benzimidazole: Contains a fused benzene and imidazole ring.
Cyclopentylamine: Features a cyclopentyl group attached to an amine.
Uniqueness
Butyric acid, 4-(benzoyl((cyclopentyl(4,5-dihydro-1H-imidazol-2-yl)amino)methyl)amino)- is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the butyric acid backbone, benzoyl group, and cyclopentyl-substituted imidazole moiety allows for a wide range of applications and interactions that are not possible with simpler compounds .
Properties
CAS No. |
81186-21-2 |
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Molecular Formula |
C20H28N4O3 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
4-[benzoyl-[[cyclopentyl(4,5-dihydro-1H-imidazol-2-yl)amino]methyl]amino]butanoic acid |
InChI |
InChI=1S/C20H28N4O3/c25-18(26)11-6-14-23(19(27)16-7-2-1-3-8-16)15-24(17-9-4-5-10-17)20-21-12-13-22-20/h1-3,7-8,17H,4-6,9-15H2,(H,21,22)(H,25,26) |
InChI Key |
NIPSVSOVTLKTPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N(CN(CCCC(=O)O)C(=O)C2=CC=CC=C2)C3=NCCN3 |
Origin of Product |
United States |
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